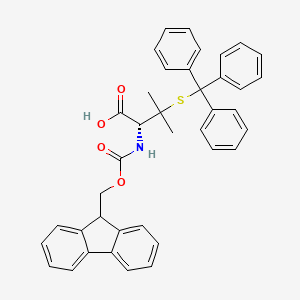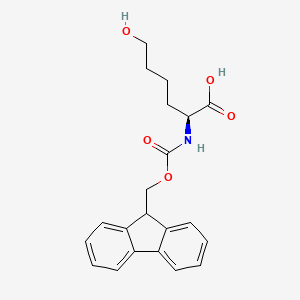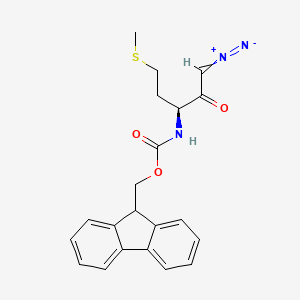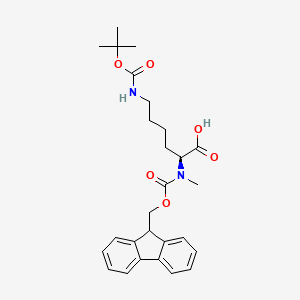
Fmoc-D-Pen(Trt)-OH
Overview
Description
Fmoc-D-Pen(Trt)-OH: is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of penicillamine, an amino acid, and is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the trityl (Trt) group. These protective groups are essential for the selective deprotection and coupling reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Pen(Trt)-OH typically involves the protection of the amino and thiol groups of D-penicillamine. The Fmoc group is introduced to protect the amino group, while the Trt group is used to protect the thiol group. The synthesis can be summarized in the following steps:
Protection of the Amino Group: The amino group of D-penicillamine is protected by reacting it with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Protection of the Thiol Group: The thiol group is protected by reacting it with trityl chloride (Trt-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-D-Pen(Trt)-OH undergoes deprotection reactions to remove the Fmoc and Trt groups. The Fmoc group is typically removed using a base such as piperidine, while the Trt group is removed using an acid such as trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Trt removal.
Coupling: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are commonly used for peptide coupling reactions.
Major Products Formed:
Deprotected Penicillamine: After deprotection, the free amino and thiol groups of penicillamine are available for further reactions.
Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-D-Pen(Trt)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences and functionalities.
Biology:
Protein Engineering: The compound is used to synthesize peptides that can be incorporated into proteins for studying structure-function relationships.
Medicine:
Drug Development: Peptides synthesized using this compound can be used as therapeutic agents or as tools for drug discovery.
Industry:
Biotechnology: The compound is used in the production of peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mechanism of Action
Mechanism: The primary function of Fmoc-D-Pen(Trt)-OH is to serve as a building block in peptide synthesis. The Fmoc and Trt groups protect the amino and thiol groups, respectively, during the synthesis process. These protective groups are selectively removed at different stages to allow for the formation of peptide bonds.
Molecular Targets and Pathways:
Amino Group Protection: The Fmoc group protects the amino group from unwanted reactions during peptide coupling.
Thiol Group Protection: The Trt group protects the thiol group, preventing oxidation and other side reactions.
Comparison with Similar Compounds
Fmoc-L-Cys(Trt)-OH: Similar to Fmoc-D-Pen(Trt)-OH but with L-cysteine instead of D-penicillamine.
Fmoc-D-Cys(Trt)-OH: Similar to this compound but with D-cysteine instead of D-penicillamine.
Fmoc-L-Pen(Trt)-OH: Similar to this compound but with L-penicillamine instead of D-penicillamine.
Uniqueness:
Stereochemistry: The D-configuration of penicillamine in this compound provides unique properties compared to its L-counterparts.
Protection Groups: The combination of Fmoc and Trt groups offers selective protection and deprotection, making it highly useful in peptide synthesis.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGMGAINOILNJR-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670200 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201532-01-6 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















